molecular formula C9H8F2N4OS B2773291 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 735322-54-0

4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B2773291
CAS RN: 735322-54-0
M. Wt: 258.25
InChI Key: LKTJNXUVTIRIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms in the ring. They are known for their wide range of biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a triazole ring attached to a phenyl ring through a sulfur atom. The phenyl ring would have a difluoromethoxy group attached to it .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation and N-acylation reactions, and can be oxidized. The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other compounds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific data for “this compound” is not available, we can infer that it would have properties typical of organic compounds. It would likely be a solid at room temperature, and its solubility in water would depend on the specific functional groups present in the molecule .

Scientific Research Applications

Antimicrobial Activity

  • A series of fused 1,2,4-triazoles with diphenylsulfone moiety were prepared using a compound structurally related to 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol. These compounds showed promising antimicrobial activities, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Almajan et al., 2010).

Electrochemical Behavior

  • An electrochemical study on similar triazoles in aqueous-alcoholic media revealed their redox behavior, which is essential for understanding the electrochemical properties of such compounds. This research is vital for developing new materials with specific electrochemical characteristics (Fotouhi et al., 2002).

Structural and Synthetic Studies

  • The synthesis and characterization of triazole derivatives, including compounds similar to this compound, have been extensively studied. These investigations provide insights into the chemical properties and potential applications of these compounds in various fields, such as material science and pharmaceutical research (Singh et al., 2013).

Biological Activities

  • Research into the chemistry of 1,2,4-triazoles indicates a broad spectrum of biological activities, such as antiviral, anti-inflammatory, anti-tubercular, and antimicrobial properties. This highlights the potential of these compounds in the development of new therapeutic agents (Aksyonova-Seliuk et al., 2018).

Pharmaceutical Research

  • Various triazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies contribute to the search for new drugs with potential applications in treating infectious diseases (Dave et al., 2007).

Future Directions

The study of triazole derivatives is a very active area of research, due to their wide range of biological activities. Future research on “4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol” and similar compounds could involve exploring their potential uses in medicine, such as their potential antimicrobial, anti-inflammatory, and anticancer properties .

properties

IUPAC Name

4-amino-3-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4OS/c10-8(11)16-6-3-1-5(2-4-6)7-13-14-9(17)15(7)12/h1-4,8H,12H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTJNXUVTIRIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

735322-54-0
Record name 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.